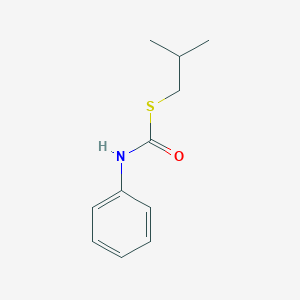
S-(2-Methylpropyl) phenylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Methylpropyl) phenylcarbamothioate is an organic compound that belongs to the class of thiocarbamates It is characterized by the presence of a phenyl group attached to a carbamothioate moiety, which is further substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Methylpropyl) phenylcarbamothioate typically involves the reaction of phenyl isothiocyanate with 2-methylpropylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiocarbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
S-(2-Methylpropyl) phenylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiocarbamate to corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or 2-methylpropyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
S-(2-Methylpropyl) phenylcarbamothioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of S-(2-Methylpropyl) phenylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division or signal transduction pathways, resulting in antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Phenylthiocarbamate: Similar structure but with different substituents.
N-Phenylthiocarbamoyl derivatives: Compounds with variations in the alkyl or aryl groups attached to the thiocarbamate moiety.
Uniqueness
S-(2-Methylpropyl) phenylcarbamothioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylpropyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Properties
CAS No. |
56741-08-3 |
|---|---|
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
S-(2-methylpropyl) N-phenylcarbamothioate |
InChI |
InChI=1S/C11H15NOS/c1-9(2)8-14-11(13)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
InChI Key |
OEFNBIORBZYXBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















